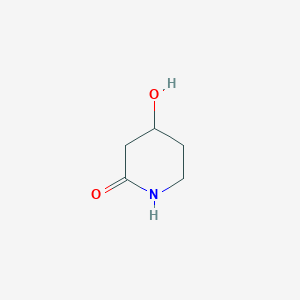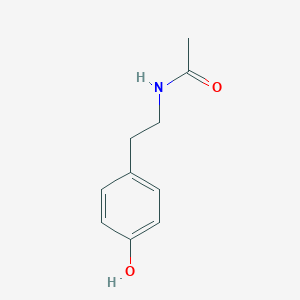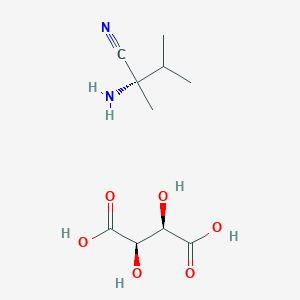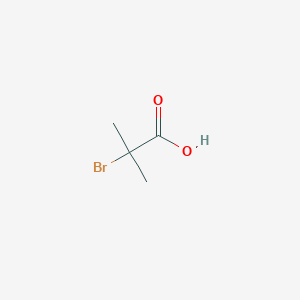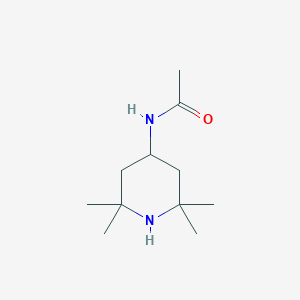![molecular formula C22H36O2 B032364 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol CAS No. 137786-94-8](/img/structure/B32364.png)
3-methoxy-5-[(Z)-pentadec-10-enyl]phenol
Übersicht
Beschreibung
The study of phenolic compounds, such as "3-methoxy-5-[(Z)-pentadec-10-enyl]phenol," involves understanding their synthesis, molecular structure, and various properties. These compounds are of interest due to their potential applications in materials science, pharmacology, and organic chemistry.
Synthesis Analysis
Synthesis of phenolic compounds with complex alkyl side chains involves various strategies, including the use of allyl and methacrylate esters as reactive monomers. For instance, 2-Allyl-3(5)-pentadecyl phenols have been synthesized and characterized, showcasing methods to incorporate long alkyl chains into phenolic structures (Rupavani, Vijayalakshmi, Sitaramam, & Krishnamurti, 1993).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopy and crystallography, provides insights into the arrangement of atoms within these compounds. Techniques such as NMR, IR, and X-ray diffraction have been utilized to elucidate the structures of related phenolic compounds, revealing configurations, and intramolecular interactions (Onura, 2010).
Chemical Reactions and Properties
Phenolic compounds undergo a variety of chemical reactions, including azo-coupling and Schiff base reactions, which can modify their chemical and physical properties. These reactions are crucial for the synthesis of derivatives with tailored functionalities for specific applications (Micheletti, Telese, & Boga, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are determined by the molecular structure and substituents of the phenolic compounds. These properties are critical for understanding the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including acidity, reactivity with different chemical reagents, and potential for forming hydrogen bonds, are influenced by the phenol moiety and the nature of the substituents. Studies have shown that different substituents can significantly affect the compound's reactivity and interactions with other molecules (Ajibade & Andrew, 2021).
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Spin Interactions
Research on compounds similar to 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol, particularly those with methoxy and phenol groups, has focused on their chemical structure and spin interactions. For instance, a study on bis(phenoxyl)metal complexes demonstrated the stability and electronic structure of these compounds in various solutions, highlighting their relevance in inorganic chemistry and potential for various applications (Bill et al., 1999).
2. Enzyme Inhibition
Compounds structurally related to 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol have shown potential as enzyme inhibitors. A study involving the stem bark of Knema laurina isolated compounds similar in structure and evaluated their acetylcholinesterase inhibitory activity, which is significant in the context of treating diseases like Alzheimer's (Akhtar et al., 2011).
3. Antioxidant Properties
Research has also highlighted the antioxidant properties of compounds similar to 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol. For example, a study on hydroxyl radical reactions with certain curcuminoid antioxidants, which share structural similarities, revealed their high reactivity and potential therapeutic applications (Guha et al., 1997).
4. Antibacterial Activity
Several studies have investigated the antibacterial properties of phenol derivatives. One such study synthesized and characterized phenol compounds and tested their antibacterial activity against various bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Tavman et al., 2009).
5. Industrial Applications
In addition to their biological activities, compounds with structural similarities to 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol have been studied for their potential industrial applications. For example, a study explored the synthesis of acrylic and methacrylic esters from allyl-pentadecyl phenols for use in UV-curable coatings and anaerobic adhesive formulations, indicating the versatility of these compounds in various industries (Rupavani et al., 1993).
Safety And Hazards
The safety data sheet for phenol indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
3-methoxy-5-[(Z)-pentadec-10-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(18-20)24-2/h6-7,17-19,23H,3-5,8-16H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPRUNFJQCUCF-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-5-[(Z)-pentadec-10-enyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



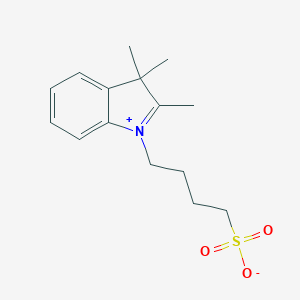
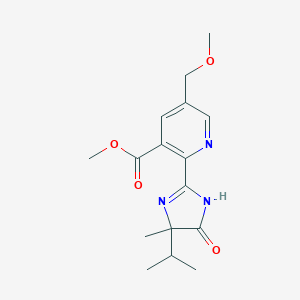
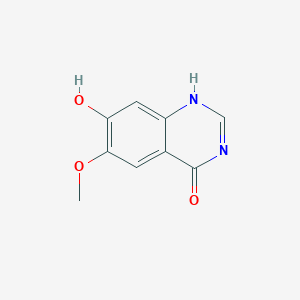
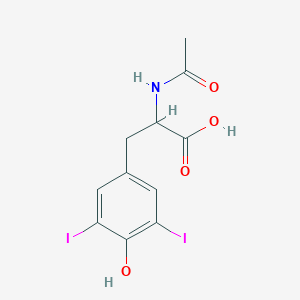

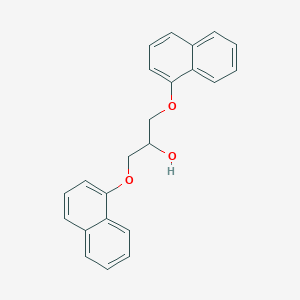
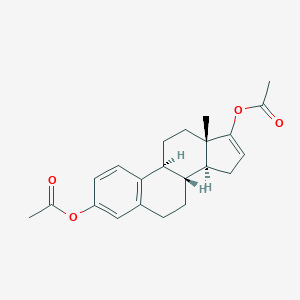
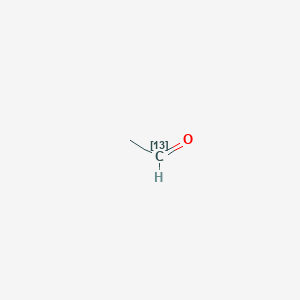
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)
